molecular formula C32H29BrN2O B8238568 (Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine

(Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine

Cat. No.: B8238568
M. Wt: 537.5 g/mol
InChI Key: DPYWBBSFSQFCIJ-PNOGMODKSA-N
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Description

(Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine is a complex organic compound that features a quinoline core substituted with a bromo and methoxy group, along with a naphthalene and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine typically involves multi-step organic reactions. The starting materials often include 6-bromo-2-methoxyquinoline and naphthalene derivatives. The synthetic route may involve:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions.

    Substitution Reactions: Introduction of the bromo and methoxy groups on the quinoline ring.

    Coupling Reactions: Formation of the butenylamine backbone through coupling reactions involving naphthalene and phenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions can occur at the quinoline ring or the double bond in the butenylamine backbone.

    Substitution: The bromo group can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly in anti-cancer and anti-microbial agents.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents due to its unique structural features.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors through binding interactions involving the quinoline and naphthalene moieties. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The presence of both a quinoline and naphthalene moiety, along with the specific substitution pattern, makes (Z)-4-(6-Bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-(naphthalen-1-yl)-4-phenylbut-3-en-1-amine unique compared to other similar compounds.
  • Potential Applications : Its unique structure may confer distinct biological activities and applications in various fields.

Properties

IUPAC Name

(Z)-4-(6-bromo-2-methoxyquinolin-3-yl)-N,N-dimethyl-3-naphthalen-1-yl-4-phenylbut-3-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29BrN2O/c1-35(2)19-18-28(27-15-9-13-22-10-7-8-14-26(22)27)31(23-11-5-4-6-12-23)29-21-24-20-25(33)16-17-30(24)34-32(29)36-3/h4-17,20-21H,18-19H2,1-3H3/b31-28-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYWBBSFSQFCIJ-PNOGMODKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(=C(C1=CC=CC=C1)C2=C(N=C3C=CC(=CC3=C2)Br)OC)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C(=C(\C1=CC=CC=C1)/C2=C(N=C3C=CC(=CC3=C2)Br)OC)/C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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